molecular formula C6H7N5S B3416605 1-Methylthioguanine CAS No. 1320-87-2

1-Methylthioguanine

Cat. No.: B3416605
CAS No.: 1320-87-2
M. Wt: 181.22 g/mol
InChI Key: FBUTXZSKZCQABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylthioguanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the substitution of a methyl group at the nitrogen atom and a sulfur atom replacing the oxygen atom in the guanine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylthioguanine can be synthesized through the methylation of thioguanine. The process typically involves the reaction of thioguanine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylthioguanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methylthioguanine has several scientific research applications:

Mechanism of Action

1-Methylthioguanine exerts its effects primarily through its incorporation into DNA and RNA, where it can cause mutations and disrupt normal cellular processes. The compound’s methyl and thio groups enhance its ability to form reactive intermediates under UV light, leading to DNA strand breaks and cell death. This mechanism is particularly useful in photodynamic therapy, where targeted cells are exposed to UV light to induce cytotoxic effects .

Comparison with Similar Compounds

    Thioguanine: Shares a similar structure but lacks the methyl group.

    6-Methylthioguanine: Another methylated derivative with similar photodynamic properties.

    6-Mercaptopurine: A related thiopurine used in chemotherapy

Uniqueness: 1-Methylthioguanine is unique due to its dual functionality of methylation and thionation, which enhances its photoreactivity and potential therapeutic applications. This combination of modifications allows it to form highly reactive intermediates that can effectively induce DNA damage, making it a promising candidate for photodynamic therapy and other medical applications .

Properties

IUPAC Name

2-amino-1-methyl-7H-purine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUTXZSKZCQABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C2=C(N=CN2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937285
Record name 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320-87-2, 16714-57-1, 86243-64-3
Record name Guanine, methylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-6-thione, 2-amino-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylthioguanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Sarcin from aspergillus giganteus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylthioguanine
Reactant of Route 2
1-Methylthioguanine
Reactant of Route 3
1-Methylthioguanine
Reactant of Route 4
1-Methylthioguanine
Reactant of Route 5
1-Methylthioguanine
Reactant of Route 6
Reactant of Route 6
1-Methylthioguanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.